3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride
Description
3-(Aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyrazinone core. Its structure includes a methyl group at position 5 and an aminomethyl substituent at position 3, with the latter stabilized as a hydrochloride salt.
Properties
CAS No. |
2344678-83-5 |
|---|---|
Molecular Formula |
C8H11ClN4O |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Iodination Step
Treatment of tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate with N-iodosuccinimide (NIS) in dichloromethane at 0°C yields the 3-iodo derivative.
Key Parameters:
Amination via Buchwald–Hartwig Coupling
The 3-iodo intermediate undergoes palladium-catalyzed coupling with benzylamine derivatives. For example, using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C introduces the benzyl-protected aminomethyl group.
Optimized Conditions:
Deprotection and Salt Formation
Removal of Protecting Groups
The tert-butyloxycarbonyl (Boc) group is cleaved using HCl in dioxane (4 M, 2 equiv) at 0°C, followed by neutralization with NaHCO₃ to yield the free base.
Hydrochloride Salt Preparation
The free base is treated with HCl (1.1 equiv) in ethanol, resulting in precipitation of the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords the final compound with >99% purity.
Characterization Data:
-
1H NMR (400 MHz, D₂O): δ 7.62 (d, 1H, J = 2.4 Hz), 5.11 (m, 1H), 4.52–4.56 (m, 1H), 3.47 (m, 1H), 2.98 (s, 3H), 1.33 (d, 3H, J = 6.8 Hz).
-
HPLC Purity: 99.8% (C18 column, 0.1% TFA in H₂O/MeCN).
Alternative Synthetic Routes
Reductive Amination Approach
A one-pot method condenses 5-methylpyrazolo[1,5-a]pyrazin-4-one with formaldehyde and ammonium chloride in the presence of NaBH₃CN. This bypasses the need for iodination but offers lower regioselectivity (Yield: 50–60%).
Solid-Phase Synthesis
Immobilizing the pyrazine core on Wang resin enables sequential amination and cleavage, though scalability remains limited.
Comparative Analysis of Methods
| Parameter | Cyclocondensation Route | Patent Route | Reductive Amination |
|---|---|---|---|
| Total Steps | 3 | 5 | 2 |
| Overall Yield | 45% | 58% | 30% |
| Purity | >99% | >99% | 95% |
| Scalability | Moderate | High | Low |
Critical Reaction Optimization
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazolopyrazine derivatives
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHN- HCl
- Molecular Weight : 182.64 g/mol
- CAS Number : 31230-17-8
Anticancer Activity
Research indicates that pyrazolo derivatives exhibit potent anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds similar to 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one have shown efficacy against different cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a closely related pyrazolo compound inhibited the growth of breast cancer cells by targeting the mTOR pathway, which is critical for cell growth and survival .
Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Pyrazolo derivatives have been linked to the modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Study : In a preclinical study, a related pyrazolo compound was found to enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaques .
Anti-inflammatory Properties
Pyrazolo compounds have shown promise as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study : Research published in Pharmacology Reports highlighted that a similar pyrazolo compound significantly reduced inflammation markers in a rodent model of arthritis .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound binds to these enzymes, blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[1,5-a]pyrazinone derivatives share a common fused-ring scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Key structural analogues include:
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like and , which contain lipophilic aryl groups.
Biological Activity
3-(Aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrazine core with an aminomethyl group at the 3-position and a methyl group at the 5-position. Its molecular formula is C₇H₈N₄·HCl, with a molecular weight of approximately 174.63 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄·HCl |
| Molecular Weight | 174.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| CAS Number | 2344678-83-5 |
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cell proliferation and survival pathways, such as thymidine phosphorylase (TP), which is critical for tumor growth and metastasis .
- Anti-inflammatory Effects : Pyrazolo derivatives have shown promise in reducing inflammatory responses, potentially making them useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .
- Anticancer Properties : Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrazolo structures have demonstrated significant inhibitory activity against MCF7 (breast cancer), A549 (lung cancer), and other cell lines .
Study 1: Antitumor Activity
A study evaluated the antitumor effects of a series of pyrazolo compounds against different cancer cell lines. Notably, one compound exhibited an IC₅₀ value of 3.79 µM against MCF7 cells, indicating potent cytotoxicity .
Study 2: Inhibition of Thymidine Phosphorylase
Another investigation focused on the inhibition of thymidine phosphorylase by pyrazolo derivatives. The results showed that specific structural modifications significantly enhanced TP inhibition, which correlated with reduced tumor growth in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Recent studies employing quantitative structure-activity relationship (QSAR) models have identified key molecular descriptors that correlate with the biological activity of pyrazolo derivatives .
Table 2: Summary of SAR Findings
| Descriptor | Correlation with Activity |
|---|---|
| LogP | Positive correlation |
| Molar Refractivity | Significant influence |
| Electron Density | Critical for binding |
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride?
- Methodology : Synthesis involves multi-step organic reactions, including cyclization, functional group protection/deprotection, and salt formation. Key challenges include optimizing reaction conditions (temperature, solvent, catalyst) for intermediates and ensuring purity. For example, chromatography (HPLC or column) is often required to isolate intermediates and the final compound .
- Example Protocol :
| Step | Reaction Type | Key Parameters | Yield Optimization |
|---|---|---|---|
| 1 | Cyclization | Solvent: DMF; Temp: 80°C | Adjust catalyst (e.g., Pd(OAc)₂) loading |
| 2 | Aminomethylation | Reagent: NH₂CH₂Cl; pH control | Monitor reaction via TLC |
| 3 | Hydrochloride Salt Formation | HCl gas in EtOAc | Crystallization under inert atmosphere |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to verify substituent positions and Mass Spectrometry (MS) (HRMS-ESI/Q-TOF) for molecular weight confirmation. Purity is assessed via HPLC (>95%) and elemental analysis .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodology : Test solubility in polar (DMSO, water) and non-polar solvents (EtOAc) using shake-flask methods. Stability is evaluated under varying pH (1–13) and temperatures (4–37°C) via UV-Vis spectroscopy and LC-MS to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyrazin-4-one derivatives?
- Methodology : Compare bioactivity (e.g., enzyme inhibition IC₅₀) of derivatives with substituent variations. For example:
- Use molecular docking (AutoDock Vina) to predict binding modes and validate via mutagenesis assays .
Q. What computational strategies are effective in designing novel derivatives?
- Methodology : Combine density functional theory (DFT) (B3LYP/6-31G*) for conformational analysis with molecular dynamics (MD) simulations to assess ligand-receptor stability. ICReDD’s reaction path search methods can predict feasible synthetic routes .
Q. How can contradictory data in biological assays be resolved?
- Methodology : Perform dose-response validation (e.g., EC₅₀ vs. IC₅₀ discrepancies) and control for off-target effects using gene knockout models. Statistical tools like Grubbs’ test identify outliers in replicate experiments .
Q. What analytical methods are recommended for detecting degradation products during formulation?
- Methodology : Use LC-MS/MS with C18 columns and gradient elution (0.1% formic acid/acetonitrile) to separate and identify degradation byproducts. Accelerated stability studies (40°C/75% RH) predict shelf-life .
Methodological Best Practices
Q. How to optimize reaction yields for scale-up synthesis?
- Methodology : Apply Design of Experiments (DoE) to screen variables (e.g., solvent ratio, stoichiometry). For instance, a Central Composite Design (CCD) can model interactions between temperature and catalyst loading .
Q. What safety protocols are critical for handling this compound?
- Guidelines : Use fume hoods for HCl gas exposure during salt formation. Store at -20°C under argon to prevent hygroscopic degradation. Acute toxicity data (LD₅₀) should be referenced from SDS sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
